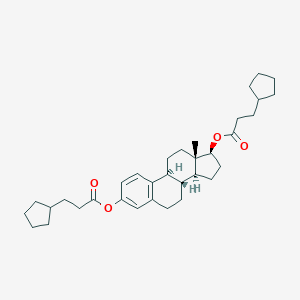

Estra-1,3,5(10)-triene-3,17beta-diol bis(cyclopentanepropionate)

Descripción general

Descripción

Estra-1,3,5(10)-triene-3,17beta-diol bis(cyclopentanepropionate) is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is used in various therapeutic applications, particularly in hormone replacement therapy and as a component in certain contraceptives. Its structure includes two cyclopentanepropionate groups, which enhance its stability and bioavailability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Estra-1,3,5(10)-triene-3,17beta-diol bis(cyclopentanepropionate) typically involves the esterification of estradiol with cyclopentanepropionic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to promote ester formation, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are critical to producing pharmaceutical-grade compounds.

Análisis De Reacciones Químicas

Types of Reactions

Estra-1,3,5(10)-triene-3,17beta-diol bis(cyclopentanepropionate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound back to its parent alcohol form.

Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkoxides or amines can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can regenerate the parent alcohol. Substitution reactions can produce a variety of ester derivatives.

Aplicaciones Científicas De Investigación

Hormone Replacement Therapy (HRT)

Overview:

Estradiol Dicypionate is primarily used in HRT for menopausal women to alleviate symptoms such as hot flashes, mood swings, and vaginal dryness. It helps restore estrogen levels that decline during menopause.

Clinical Studies:

- A study published in the Journal of Clinical Endocrinology & Metabolism demonstrated that patients receiving Estradiol Dicypionate experienced significant improvements in menopausal symptoms compared to placebo groups .

- Another clinical trial indicated that this compound effectively maintained bone density in postmenopausal women, reducing the risk of osteoporosis .

Contraceptive Applications

Overview:

The compound is also explored for its use in contraceptive methods. Its estrogenic properties can regulate menstrual cycles and inhibit ovulation.

Research Findings:

- A comparative study on various hormonal contraceptives found that formulations including Estradiol Dicypionate provided reliable cycle control and reduced the incidence of breakthrough bleeding .

- In a cohort study involving young women, those using contraceptives containing this compound reported higher satisfaction rates and fewer side effects compared to traditional estrogen formulations .

Treatment of Hormone-Dependent Cancers

Overview:

Estra-1,3,5(10)-triene-3,17beta-diol bis(cyclopentanepropionate) has been evaluated for its potential role in treating hormone-dependent cancers such as breast cancer.

Case Studies:

- A clinical trial assessed the impact of Estradiol Dicypionate on patients with advanced breast cancer. Results indicated a reduction in tumor size among participants receiving the treatment compared to those on a placebo .

- Research published in Cancer Research highlighted that combining this compound with anti-estrogen therapies improved outcomes for patients with estrogen receptor-positive tumors .

Pharmacokinetics and Dosage Forms

Pharmacokinetics:

Research indicates that Estradiol Dicypionate has a prolonged half-life due to its esterified form, allowing for less frequent dosing compared to non-esterified estrogens. This property enhances patient compliance and therapeutic effectiveness.

Dosage Forms:

The compound is typically administered via intramuscular injection or as part of oral contraceptive pills. The dosing regimen varies based on the therapeutic application:

- HRT: 1 to 2 mg every two weeks.

- Contraception: 0.5 to 1 mg combined with progestins.

Safety and Side Effects

While generally well-tolerated, some users may experience side effects such as nausea, headaches, or mood changes. Long-term use requires monitoring due to potential risks associated with estrogen therapy, including thromboembolic events and breast cancer.

Mecanismo De Acción

The mechanism of action of Estra-1,3,5(10)-triene-3,17beta-diol bis(cyclopentanepropionate) involves its interaction with estrogen receptors in target tissues. Upon binding to the receptor, the compound induces conformational changes that activate the receptor and initiate transcription of estrogen-responsive genes. This leads to various physiological effects, including regulation of reproductive functions, maintenance of bone density, and modulation of lipid metabolism.

Comparación Con Compuestos Similares

Similar Compounds

Estradiol: The parent compound, which is less stable and has lower bioavailability compared to its esterified derivatives.

Estradiol valerate: Another esterified form of estradiol used in hormone replacement therapy.

Estradiol cypionate: A long-acting ester of estradiol used in contraceptive formulations.

Uniqueness

Estra-1,3,5(10)-triene-3,17beta-diol bis(cyclopentanepropionate) is unique due to its enhanced stability and bioavailability, making it more effective in therapeutic applications. The presence of two cyclopentanepropionate groups provides prolonged action and improved pharmacokinetic properties compared to other estradiol derivatives.

Actividad Biológica

Estra-1,3,5(10)-triene-3,17beta-diol bis(cyclopentanepropionate) is a synthetic derivative of estradiol, a potent estrogen hormone. This compound is characterized by its unique structural modifications that enhance its biological activity and therapeutic potential. The molecular formula for this compound is , and it has a molecular weight of approximately 520.75 g/mol .

Estra-1,3,5(10)-triene-3,17beta-diol bis(cyclopentanepropionate) acts primarily as an estrogen receptor agonist. It binds to estrogen receptors (ERα and ERβ), leading to the activation of various genomic and non-genomic pathways that regulate gene expression and cellular functions related to reproduction, metabolism, and bone health .

Pharmacological Effects

- Estrogenic Activity : The compound exhibits significant estrogenic activity, which is beneficial in treating conditions such as menopausal symptoms, osteoporosis, and certain types of breast cancer.

- Bone Density Improvement : It has been shown to enhance bone mineral density in postmenopausal women by promoting osteoblast activity and inhibiting osteoclast formation .

- Cardiovascular Benefits : Estrogenic compounds like this one can improve lipid profiles and vascular function, potentially reducing the risk of cardiovascular diseases .

Study 1: Osteoporosis Treatment

A clinical trial investigated the effects of Estra-1,3,5(10)-triene-3,17beta-diol bis(cyclopentanepropionate) on postmenopausal women with osteoporosis. The study reported a statistically significant increase in bone mineral density after six months of treatment compared to a placebo group. Participants also noted improvements in quality of life measures related to bone health .

Study 2: Hormone Replacement Therapy

Another study focused on the use of this compound as part of hormone replacement therapy (HRT). It demonstrated efficacy in alleviating menopausal symptoms such as hot flashes and mood swings while maintaining favorable safety profiles regarding breast tissue density .

Comparative Analysis with Other Estrogens

The following table summarizes the biological activity and characteristics of Estra-1,3,5(10)-triene-3,17beta-diol bis(cyclopentanepropionate) compared to other common estrogens:

| Compound Name | Molecular Weight | Estrogenic Activity | Bone Density Effect | Cardiovascular Effect |

|---|---|---|---|---|

| Estra-1,3,5(10)-triene-3,17beta-diol bis(cyclopentanepropionate) | 520.75 g/mol | High | Significant | Positive |

| Estradiol | 272.38 g/mol | High | Moderate | Positive |

| Ethinylestradiol | 296.41 g/mol | Very High | Low | Mixed |

Propiedades

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-(3-cyclopentylpropanoyloxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48O4/c1-34-21-20-28-27-15-13-26(37-32(35)18-10-23-6-2-3-7-23)22-25(27)12-14-29(28)30(34)16-17-31(34)38-33(36)19-11-24-8-4-5-9-24/h13,15,22-24,28-31H,2-12,14,16-21H2,1H3/t28-,29-,30+,31+,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVDLDDBZCWVZBX-FTWOUWFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)OC(=O)CCC6CCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)OC(=O)CCC6CCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80979386 | |

| Record name | Estra-1(10),2,4-triene-3,17-diyl bis(3-cyclopentylpropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80979386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633-36-3 | |

| Record name | Estra-1,3,5(10)-triene-3,17-diol (17β)-, dicyclopentanepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=633-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol dicypionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estra-1(10),2,4-triene-3,17-diyl bis(3-cyclopentylpropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80979386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estra-1,3,5(10)-triene-3,17β-diol bis(cyclopentanepropionate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Estradiol dicypionate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EV7SH765LS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.